Tetrakis(dimethylamino)hafnium is derived from hafnium chloride through a reaction with dimethylaminolithium in an inert organic solvent. This method yields high-purity products suitable for various applications in materials science and electronics . The compound falls under the category of metal amides, characterized by the presence of hafnium coordinated to four dimethylamino groups.
The synthesis of tetrakis(dimethylamino)hafnium involves several key steps:
The synthesis parameters can significantly affect the quality of the final product, making precise control essential for applications requiring high purity.
The molecular structure of tetrakis(dimethylamino)hafnium consists of a central hafnium atom surrounded by four dimethylamino ligands. Each dimethylamino group is coordinated to the hafnium atom through its nitrogen atom, forming a tetrahedral geometry.
The structure enables effective volatility and thermal stability, making it suitable for atomic layer deposition processes.
Tetrakis(dimethylamino)hafnium participates in various chemical reactions, predominantly in thin film deposition processes:
These parameters are crucial for achieving desired film thicknesses and uniformity.
The mechanism of action for tetrakis(dimethylamino)hafnium in film deposition involves several steps:
This cyclic process allows for precise control over film thickness and composition, which is vital for semiconductor applications.
These properties make tetrakis(dimethylamino)hafnium an effective precursor for various thin film applications.
Tetrakis(dimethylamino)hafnium has several significant applications:
Hafnium, tetrakis(dimethylamino)-, systematically named in IUPAC nomenclature as tetrakis(dimethylamido)hafnium(IV), represents an organohafnium compound with the molecular formula C₈H₂₄HfN₄. This molecular structure corresponds to a central hafnium (Hf) atom in the +4 oxidation state coordinated with four dimethylamido ligands [–N(CH₃)₂] arranged in a tetrahedral geometry. The compound’s structural backbone features covalent hafnium-nitrogen bonds, where each nitrogen atom bridges the hafnium center and two methyl groups. This coordination results in a monomeric complex under standard conditions, distinguishing it from polymeric metal amides [1] [4] [7].
Table 1: Fundamental Chemical Identifiers of TDMAH
Property | Value |
---|---|
Molecular Formula | C₈H₂₄HfN₄ |
Average Molecular Weight | 354.79 g/mol |
CAS Registry Number | 19782-68-4 |
MDL Number | MFCD01862473 |
InChI Key | ZYLGGWPMIDHSEZ-UHFFFAOYSA-N |
Tetrakis(dimethylamino)hafnium(IV) emerged as a critical precursor during the 1990s–2000s, coinciding with advancements in atomic layer deposition (ALD) and chemical vapor deposition (CVD) technologies. Prior to this period, hafnium oxide films predominantly utilized inorganic precursors like hafnium chloride (HfCl₄), which necessitated high deposition temperatures (>300°C) and introduced halogen contaminants. The development of metal-organic precursors, particularly tetrakis(dimethylamido)hafnium(IV), addressed these limitations through:
This evolution aligned with the semiconductor industry’s transition to high-κ dielectrics, where TDMAH enabled conformal HfO₂ films at sub-200°C temperatures for gate oxides in sub-45 nm nodes [3] [6].
Tetrakis(dimethylamino)hafnium(IV) is indispensable in fabricating high-performance hafnium dioxide (HfO₂) films, where precursor properties dictate functional outcomes:
Atomic Layer Deposition Efficiency:TDMAH’s self-limiting surface reactions permit atomic-scale thickness control. Studies confirm growth per cycle (GPC) values of 1.2–1.6 Å within 85°C–350°C, with higher temperatures favoring crystalline HfO₂ (crystal size: 38–40 nm at 240°C) and lower temperatures yielding smoother amorphous layers [3].Table 2: ALD Growth Parameters and Film Characteristics Using TDMAH
Deposition Temp. | GPC (Å/cycle) | Crystallinity | Primary Application |
---|---|---|---|
≤100°C | 1.6 | Amorphous | Flexible electronics |
240°C | 1.3 | Polycrystalline | CMOS gate dielectrics |
≥300°C | 1.2 | Orthorhombic/Monoclinic | Ferroelectric memory |
Dielectric and Optical Engineering:HfO₂ films from TDMAH exhibit dielectric constants (κ) up to 25 when synthesized with ammonia-water oxidizers, exceeding conventional κ≈20 for H₂O-based processes. Optical studies reveal refractive indices of ~1.91–2.10 (visible-UV spectrum), enabling anti-reflective coatings and laser optics [3] [9].
Biomedical Functionalization:Recent research demonstrates ALD HfO₂’s capability to induce biological apatite formation on implants. The film’s surface charge and nanostructure facilitate calcium phosphate nucleation, mimicking natural biomineralization for orthopedic applications [5].
Emerging Ferroelectric Systems:Orthorhombic HfO₂ phases derived from TDMAH exhibit ferroelectricity when doped (e.g., with Si or Al), positioning TDMAH as a precursor for non-volatile memory devices [9].
In essence, tetrakis(dimethylamino)hafnium(IV)’s role extends beyond semiconductor manufacturing into photonics, energy storage, and biomedicine, driven by its precise stoichiometric control and compatibility with low-temperature processing [3] [5] [6].
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